3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

描述

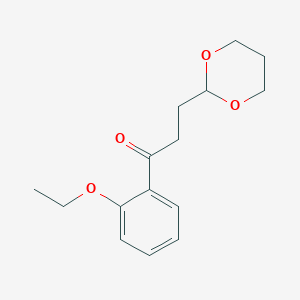

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation with nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with nickel or rhodium catalysts.

Substitution: Organolithium reagents like n-butyllithium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protected aldehydes and ketones.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and other advanced materials.

作用机制

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone involves its ability to act as a protecting group for carbonyl compounds. The 1,3-dioxane ring provides stability against nucleophiles and bases, making it useful in various synthetic applications . The compound can also participate in radical chain processes, enabling site-specific additions to imines .

相似化合物的比较

Similar Compounds

1,3-Dioxane: A simpler analog with similar protective properties.

1,3-Dioxolane: Another cyclic acetal used for protecting carbonyl groups.

1,3,5-Tris(1,3-dioxan-2-yl)-benzene: A more complex derivative with multiple dioxane rings.

Uniqueness

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is unique due to its combination of a 1,3-dioxane ring with an ethoxypropiophenone backbone, providing distinct reactivity and stability characteristics that are advantageous in synthetic chemistry and material science.

生物活性

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to influence its chemical reactivity and biological interactions. The presence of ethoxy and propiophenone moieties also contributes to its electrophilic properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and alter cell signaling pathways. It has been suggested that compounds with similar structures can interact with nucleophilic sites in proteins, potentially affecting their activity and stability.

Antimicrobial Properties

Research indicates that derivatives of dioxane compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary data suggest that it may exhibit cytotoxic effects against cancer cell lines. For example, similar compounds have shown IC50 values in the low micromolar range against specific tumor lines, indicating their potential as anticancer agents .

Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of various dioxane derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of cisplatin, a commonly used chemotherapy drug .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | H157 | <5 |

| Cisplatin | H157 | >10 |

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. The study revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone?

Methodological Answer: A two-step approach is commonly employed:

- Step 1: Friedel-Crafts acylation of 2-ethoxybenzene with propionyl chloride to form the propiophenone backbone.

- Step 2: Cyclization with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to introduce the 1,3-dioxane ring. Substituent positions (e.g., ethoxy vs. propyl in analogs) influence reaction efficiency; yields range from 60–85% depending on solvent polarity and temperature control .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and dioxane protons (δ 4.5–5.0 ppm).

- IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS): Validate molecular weight (C15H20O4; calculated 276.31 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<0.1 mg/mL).

- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in anhydrous environments at 4°C.

- Melting Point: 92–94°C (varies with crystallinity; use differential scanning calorimetry for verification) .

Advanced Research Questions

Q. How do structural analogs (e.g., 3',4'-difluoro or dimethoxy derivatives) affect reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., -F) reduce nucleophilicity of the aromatic ring, slowing Suzuki-Miyaura coupling. Use Hammett plots to correlate substituent σ values with reaction rates.

- Steric Effects: Bulkier substituents (e.g., -OCH3) hinder access to the ketone group; optimize catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) and solvent (toluene > DMF) .

Q. How can contradictory data on oxidative degradation pathways be resolved?

Methodological Answer:

- Controlled Replication: Reproduce conditions (e.g., KMnO4 vs. CrO3 oxidation) and analyze products via GC-MS or LC-HRMS.

- Mechanistic Probes: Isotopic labeling (e.g., 18O tracking) clarifies whether degradation occurs via dioxane ring opening or ketone oxidation.

- Computational Modeling: Density Functional Theory (DFT) predicts energy barriers for competing pathways .

Q. What strategies mitigate challenges in studying the compound’s pharmacokinetics?

Methodological Answer:

- Metabolite Identification: Use in vitro microsomal assays (human liver microsomes) with UPLC-QTOF-MS to detect phase I/II metabolites.

- Plasma Stability Assays: Incubate with plasma proteins (37°C, pH 7.4) and quantify degradation via calibration curves.

- BBB Permeability: Employ PAMPA-BBB models; logP values (~2.8) suggest moderate blood-brain barrier penetration .

Q. Safety and Handling

Q. What precautions are critical for safe laboratory handling?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity?

Methodological Answer:

- Assay Validation: Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (HEK293 vs. HepG2) with standardized protocols.

- Batch Analysis: Verify compound purity (≥95% by HPLC) and exclude solvent residues (e.g., DMF) as confounding factors.

- Meta-Analysis: Aggregate data from PubChem and EPA DSSTox to identify outliers .

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWEUAGGJMOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645998 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-33-0 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。